Doxifluridine

Overview

Description

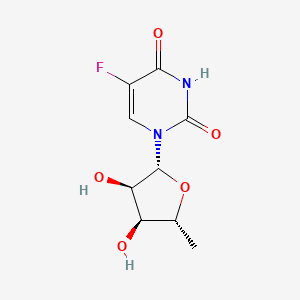

Doxifluridine is a second-generation nucleoside analog prodrug . It is a fluoropyrimidine derivative that is activated preferentially in malignant cells by thymidine phosphorylase to form 5-fluorouracil (5-FU) .

Synthesis Analysis

Doxifluridine is a fluoropyrimidine derivative of 5-FU . It was designed to improve oral bioavailability in order to avoid dihydropyrimidine dehydrogenase degradation in the digestive system . Within a cell, pyrimidine nucleoside phosphorylase or thymidine phosphorylase can metabolize doxifluridine into 5-FU .Molecular Structure Analysis

The molecular formula of Doxifluridine is C9H11FN2O5 . The molecular weight is 246.1924 . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione .Chemical Reactions Analysis

Doxifluridine is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase . 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand .Physical And Chemical Properties Analysis

The molecular formula of Doxifluridine is C9H11FN2O5 . The molecular weight is 246.19 g/mol . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione .Scientific Research Applications

Treatment of Gastrointestinal Malignancies

Doxifluridine is a nucleoside analogue that has been widely used as an anticancer drug for the treatment of a variety of conditions, including gastrointestinal malignancies . These malignancies include colorectal, gastric, oesophageal, pancreatic, and liver cancer . The drug acts as an antimetabolite, competing with physiological nucleosides, and interacting with a multitude of intracellular targets .

Prodrug Strategies

The prodrug strategies have been widely applied in drug design to improve pharmacokinetic properties and address safety and drug-resistance issues . Doxifluridine, being a prodrug of 5-fluorouracil, can produce comparable tumor-free survival while the systemic exposure to the cytotoxic metabolite 5-fluorouracil is minimized .

Treatment of Various Cancers

Doxifluridine has shown promise for various cancer treatments . Its metabolites are of interest because of their potential medicinal effects .

Inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1)

Doxifluridine and its metabolites displayed favorable binding interactions within the ATP-binding pocket of PDHK1, a critical enzyme for metabolic reprogramming . The binding energies of these ligands suggest their potential inhibitory activity against PDHK1 .

Pharmacokinetic Studies

To assess the efficacy and toxicity of doxifluridine, pharmacokinetic studies have been developed to investigate the relationship between doxifluridine, 5-FU, and 5-FUrd .

Mechanism of Action

Target of Action

Doxifluridine, a second-generation nucleoside analog prodrug , is preferentially activated in malignant cells by the enzyme thymidine phosphorylase . This enzyme is expressed at high levels in various cancers, including esophageal, breast, cervical, pancreatic, and hepatic cancers .

Mode of Action

Doxifluridine is metabolized into 5-fluorouracil (5-FU) within a cell by the action of thymidine phosphorylase . 5-FU is the active metabolite that leads to the inhibition of DNA synthesis and ultimately, cell death .

Biochemical Pathways

The conversion of Doxifluridine into 5-FU is a key step in its biochemical pathway . 5-FU is then further metabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase in the presence of ribose-1-phosphate . This pathway is particularly active in cancer cells due to their high expression of thymidine phosphorylase .

Pharmacokinetics

The pharmacokinetics of Doxifluridine involves its absorption, distribution, metabolism, and excretion (ADME). Doxifluridine was designed to improve oral bioavailability, thereby avoiding degradation by dihydropyrimidine dehydrogenase in the digestive system . A study on beagle dogs showed that the plasma concentrations of Doxifluridine and its metabolites fell rapidly with terminal half-lives ranging from 16.1 to 27.7 minutes .

Result of Action

The primary result of Doxifluridine’s action is the inhibition of DNA synthesis, leading to cell death . This is achieved through the liberation of 5-FU, the active metabolite . This cytostatic effect makes Doxifluridine an effective antitumoral agent .

Action Environment

The action of Doxifluridine can be influenced by various environmental factors. For instance, high expression of thymidine phosphorylase in the human intestinal tract can result in dose-limiting toxicity (diarrhea) in some individuals . Furthermore, the efficacy of Doxifluridine can be affected by interactions with other drugs .

Future Directions

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOHEXOSAUJHY-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022967 | |

| Record name | Doxifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Doxifluridine | |

CAS RN |

3094-09-5 | |

| Record name | Doxifluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3094-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxifluridine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxifluridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxifluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxifluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXIFLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1JK16Y2JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

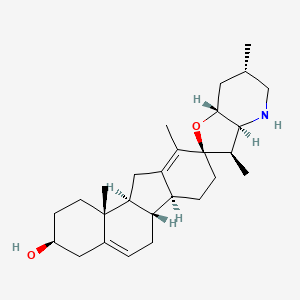

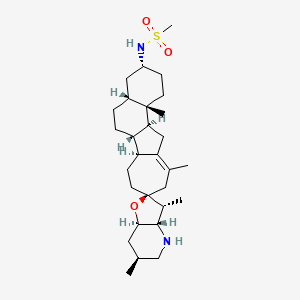

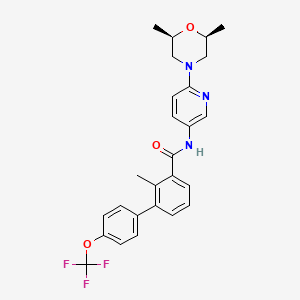

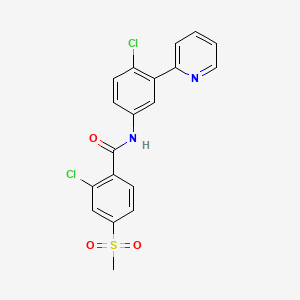

Feasible Synthetic Routes

Q & A

Q1: How does doxifluridine exert its anticancer activity?

A: Doxifluridine itself is inactive. It exerts its anticancer effects by converting into 5-FU within the body. This conversion is primarily facilitated by the enzyme thymidine phosphorylase (TP), which is often found at higher levels in tumor cells compared to normal cells [, , , ].

Q2: What happens after doxifluridine is converted to 5-FU?

A2: Once converted to 5-FU, it disrupts various cellular processes crucial for cancer cell growth and proliferation:

- Inhibition of DNA Synthesis: 5-FU integrates into RNA and DNA, hindering the production of these essential molecules and leading to cell death [].

- Inhibition of Thymidylate Synthase: 5-FU blocks the activity of thymidylate synthase, an enzyme critical for DNA synthesis, ultimately leading to DNA damage and cell death [, ].

Q3: Does the level of TP expression in tumor cells influence doxifluridine's effectiveness?

A: Yes, tumors with higher TP activity are expected to convert more doxifluridine into 5-FU, potentially leading to greater therapeutic efficacy [, , , ]. Conversely, lower TP levels might result in reduced drug activation and potentially lower efficacy [].

Q4: What is the molecular formula and weight of doxifluridine?

A4: The molecular formula of doxifluridine is C9H11FN2O5, and its molecular weight is 246.19 g/mol. While this information is widely known, it wasn't explicitly mentioned in the provided research abstracts.

Q5: What factors can influence the dissolution and solubility of doxifluridine?

A: The pH of the medium plays a crucial role in determining doxifluridine's solubility. It exhibits higher solubility in neutral environments and lower solubility in acidic solutions [].

Q6: How do these factors impact doxifluridine's bioavailability and efficacy?

A: Efficient dissolution and adequate solubility are essential for optimal drug absorption and bioavailability. Formulating doxifluridine in a way that enhances its dissolution and maintains stability under physiological conditions is crucial for achieving desired therapeutic outcomes [, ].

Q7: What are the main metabolic pathways of doxifluridine?

A: Doxifluridine is primarily metabolized to 5-FU by TP, mainly within tumor tissues [, , ]. This localized conversion is key to its therapeutic efficacy and reduced systemic toxicity compared to direct 5-FU administration [, , ].

Q8: What is the elimination half-life of doxifluridine?

A: The elimination half-life of doxifluridine is relatively short, approximately 2 minutes []. This rapid clearance from the systemic circulation contributes to its lower toxicity profile compared to other fluoropyrimidine agents [].

Q9: What preclinical models have been used to study doxifluridine's efficacy?

A: Human cancer xenograft models, particularly those of colorectal cancer, have been valuable tools for investigating doxifluridine's antitumor activity and pharmacokinetics [, ]. These models provide insights into drug behavior in a setting that mimics human tumor biology.

Q10: What in vitro assays have been used to study doxifluridine's mechanism of action?

A: Cell-based assays using human cancer cell lines, such as HT-29 colon cancer cells, have been instrumental in studying the cytotoxic effects of doxifluridine and its interaction with TP [].

Q11: How does the efficacy of oral doxifluridine compare to intravenous 5-FU in preclinical models?

A: Doxifluridine, when administered orally, has demonstrated superior efficacy compared to 5-FU in certain preclinical models, particularly when administered frequently []. This enhanced efficacy is attributed to its targeted conversion to 5-FU within tumor tissues [].

Q12: What are the common side effects associated with doxifluridine treatment?

A: While generally well-tolerated, doxifluridine can cause side effects, primarily gastrointestinal disturbances like diarrhea, nausea, and vomiting [, , , , ]. The severity and frequency of these effects can vary depending on dosage and individual patient sensitivity [, , ].

Q13: What strategies are being explored to improve doxifluridine's delivery to tumor tissues?

A: Researchers are exploring the use of mesenchymal stem cells (MSCs) as carriers for targeted doxifluridine delivery []. MSCs possess a natural affinity for tumor tissues, potentially enabling a more focused drug delivery approach [].

Q14: How can doxifluridine's formulation be optimized for better therapeutic outcomes?

A: Developing novel formulations, such as dispersible tablets, can potentially enhance doxifluridine's dissolution rate, absorption, and ultimately its bioavailability []. This could lead to improved clinical efficacy and potentially reduced side effects [].

Q15: What analytical techniques are used to quantify doxifluridine and its metabolites in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry is widely employed for the accurate and sensitive quantification of doxifluridine, 5-FU, and 5-fluorouridine in biological matrices like plasma and tissue samples [, , ].

Q16: How are analytical methods for doxifluridine validated to ensure reliable results?

A: Validation of analytical methods is crucial for ensuring their accuracy, precision, specificity, and sensitivity. Studies have established and validated robust HPLC-MS/MS methods for quantifying doxifluridine and its metabolites, ensuring accurate and reliable data for pharmacokinetic and bioequivalence studies [, ].

Q17: Are there any known mechanisms of resistance to doxifluridine?

A: Resistance to doxifluridine is often associated with low TP expression in tumor cells, hindering the conversion of the prodrug into active 5-FU [, ]. Additionally, alterations in downstream targets of 5-FU, such as thymidylate synthase, can also contribute to resistance [].

Q18: Can doxifluridine be used to overcome resistance to other fluoropyrimidine agents?

A: Doxifluridine might offer a therapeutic advantage in patients who develop resistance to other fluoropyrimidines like 5-FU. This is because doxifluridine is converted to 5-FU within the tumor, potentially bypassing resistance mechanisms related to systemic 5-FU administration [].

Q19: What other anticancer agents are commonly used in combination with doxifluridine?

A19: Doxifluridine has been investigated in combination with various chemotherapeutic agents, including:

- Oxaliplatin: This combination has shown promise in treating advanced gastric cancer, with S-1/oxaliplatin demonstrating better response rates than doxifluridine/oxaliplatin [, ].

- Paclitaxel: This combination has shown efficacy in treating advanced or recurrent breast cancer, gastric cancer, and peritoneal dissemination of gastric cancer, demonstrating manageable toxicity profiles [, , , ].

- Irinotecan: This combination has been studied in colorectal cancer, suggesting potential synergistic effects and a distinct molecular mechanism compared to 5-FU and irinotecan combinations [].

Q20: What are the potential benefits of combining doxifluridine with radiotherapy?

A: Clinical trials have explored combining doxifluridine with radiotherapy for treating various cancers, including esophageal and rectal cancer [, , ]. The rationale behind this combination is to enhance the radiosensitizing effects of 5-FU specifically within the tumor microenvironment [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)